molecular formula C14H8FN3O3 B5735537 5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5735537
M. Wt: 285.23 g/mol
InChI Key: NUQJWVUKSZTPSZ-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features both fluorine and nitro functional groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for this reaction include nucleophiles like amines or thiols.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.

Major Products:

    Amino Derivatives: Reduction of the nitro group.

    Substituted Derivatives: Products of nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry:

5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology and Medicine:

The compound has potential applications in medicinal chemistry due to its biological activity. It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry:

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 5-phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • 5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Comparison:

Compared to its analogs, 5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3/c15-11-5-1-4-10(7-11)14-16-13(17-21-14)9-3-2-6-12(8-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQJWVUKSZTPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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